1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine an impurity of Cetirizine
Brand Name: Vulcanchem
CAS No.: 1391052-52-0
VCID: VC0195021
InChI: InChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22/h1-14,23H,15-18H2
SMILES: C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C23H23ClN2O2S
Molecular Weight: 426.97

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine

CAS No.: 1391052-52-0

Cat. No.: VC0195021

Molecular Formula: C23H23ClN2O2S

Molecular Weight: 426.97

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine - 1391052-52-0

Specification

CAS No. 1391052-52-0
Molecular Formula C23H23ClN2O2S
Molecular Weight 426.97
IUPAC Name 1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Standard InChI InChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22/h1-14,23H,15-18H2
SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structure

Nomenclature and Identification

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine is a piperazine derivative characterized by specific functional group substitutions. The compound is registered with CAS number 1391052-52-0 and is known by several identifiers in chemical databases .

Identifier TypeValue
CAS Number1391052-52-0
IUPAC Name1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Molecular FormulaC23H23ClN2O2S
Molecular Weight427.0 g/mol
PubChem CID25123144
InChIInChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22
InChIKeySPJJNZAAMVPVFV-UHFFFAOYSA-N
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Structural Features

The compound features a piperazine core substituted with a chlorophenyl-phenylmethyl group at one nitrogen atom and a phenylsulfonyl group at the other nitrogen. This specific arrangement of functional groups contributes to its unique chemical and biological properties .

The structure can be divided into three main components:

  • The piperazine heterocyclic ring (central scaffold)

  • The (4-chlorophenyl)phenylmethyl substituent

  • The phenylsulfonyl moiety

Physical and Chemical Properties

Physical Properties

The compound exists as a solid at standard temperature and pressure. Specific physical properties are outlined below based on computational and experimental data :

PropertyValue
Physical StateSolid
ColorWhite to off-white (typical for similar compounds)
Molecular Weight427.0 g/mol
Calculated LogPNot available in search results
pKaNot available in search results
Melting PointNot reported in available literature
Boiling PointNot reported in available literature

Synthesis Methods

Enantiomeric Resolution

Patents describe methods for obtaining enantiomerically pure forms of related compounds, which may be applicable to 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine:

  • Reaction of racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine with a chiral resolving agent (such as N-acetyl-L-phenylalanine)

  • Selective crystallization of the resulting diastereomeric salt

  • Treatment with a base to liberate the resolved enantiomer

  • Reaction with phenylsulfonyl chloride to introduce the sulfonyl group

The patent WO2009078627A2 describes a method for preparing (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine with high optical purity (>94%), which could serve as a precursor to the target compound .

Biological Activity and Research Findings

Receptor Binding Properties

Based on structural similarities to known antihistamines and other bioactive piperazine derivatives, 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine may interact with various biological targets. The compound likely shares pharmacophoric features with compounds that act on:

  • Histamine receptors (particularly H1)

  • Certain G-protein coupled receptors

  • Potential enzyme targets

Applications and Uses

Pharmaceutical Applications

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine has several potential applications in pharmaceutical research:

  • As a reference standard for drug impurity profiling

  • As an intermediate in the synthesis of more complex pharmaceutical compounds

  • As a lead compound for drug discovery programs targeting various therapeutic areas

Research Applications

The compound serves important functions in scientific research:

  • As a chemical probe for investigating biological pathways

  • As a synthetic building block for medicinal chemistry

  • For structure-activity relationship studies in drug development programs

Hazard CategoryClassification
Skin corrosion/irritationCategory 2
Serious eye damage/irritationCategory 1
Skin sensitizationCategory 1
Reproductive toxicityCategory 2

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine, differing in specific substituents :

CompoundCAS NumberKey Structural Difference
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine163837-56-74-methylphenyl group instead of phenyl on sulfonyl
1-[(4-Chlorophenyl)phenylmethyl]piperazine303-26-4Lacks sulfonyl group
1-[(4-Chlorophenyl)phenylmethyl]piperazine hydrochloride101896Hydrochloride salt without sulfonyl group

Enantiomeric Forms

Patents describe the separation and characterization of enantiomers of closely related compounds, suggesting that 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine may also exist in enantiomeric forms with potentially different biological activities .

Current Research and Future Directions

Ongoing Research

Current research directions involving 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine and related compounds include:

  • Investigation of cytotoxic activities against various cancer cell lines

  • Development of improved synthetic methods

  • Structure-activity relationship studies to optimize biological activities

  • Exploration of potential therapeutic applications

Future Research Opportunities

Several promising areas for future investigation include:

  • Detailed mechanistic studies of cytotoxic activity

  • Development of more selective analogs with enhanced potency

  • Investigation of other biological activities beyond cytotoxicity

  • Optimization of physicochemical properties for improved drug-like characteristics

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